molecular formula C9H9NOS B8328394 6-Methoxy-5-methylbenzo[d]thiazole

6-Methoxy-5-methylbenzo[d]thiazole

Cat. No. B8328394
M. Wt: 179.24 g/mol
InChI Key: SUQXTXGQPDMMLX-UHFFFAOYSA-N
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Patent
US09006229B2

Procedure details

To a suspension of 6-methoxy-5-methylbenzo[d]thiazole (5B) (160 mg, 0.89 mmol) in dichloromethane (5 mL) was added boron tribromide (1 M in dichlormethane, 1.8 ml) at 0° C. The reaction mixture was stirred at 0° C. for 2 h. The reaction was quenched by adding a saturated NaHCO3 solution, extracted with dichlormethane and trace MeOH. The organic layer was dried over MgSO4, filtered, concentrated and purified by silica gel column (0-100% Ethyl acetate/hexanes). LCMS-ESI+: calc'd for C8H7NOS: 166.0 (M+H+). Found: 166.2 (M+H+).
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:11]([CH3:12])=[CH:10][C:6]2[N:7]=[CH:8][S:9][C:5]=2[CH:4]=1.B(Br)(Br)Br>ClCCl>[CH3:12][C:11]1[C:3]([OH:2])=[CH:4][C:5]2[S:9][CH:8]=[N:7][C:6]=2[CH:10]=1

Inputs

Step One
Name
Quantity
160 mg
Type
reactant
Smiles
COC1=CC2=C(N=CS2)C=C1C
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding a saturated NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with dichlormethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column (0-100% Ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC=1C(=CC2=C(N=CS2)C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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